molecular formula C24H18BrNO3 B3306700 4-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide CAS No. 929372-06-5

4-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide

Cat. No. B3306700
CAS RN: 929372-06-5
M. Wt: 448.3 g/mol
InChI Key: OGQRQGUACMPULK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamides are a class of compounds containing a benzamide moiety, which consists of a benzene ring attached to an amide functional group . They are used in a wide range of applications, from pharmaceuticals to dyes .


Molecular Structure Analysis

The molecular structure of a benzamide consists of a benzene ring attached to an amide functional group . The presence of the bromo and methyl groups in “4-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide” would likely affect the compound’s physical and chemical properties.


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with various nucleophiles . The specific reactions that “this compound” can undergo would depend on its exact structure and the conditions under which it is reacted.


Physical And Chemical Properties Analysis

The physical and chemical properties of a benzamide would depend on its specific structure. For example, benzamides generally have high boiling points due to the presence of the polar amide group .

Scientific Research Applications

4-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of cancer cells in vivo, making it a promising candidate for cancer therapy.

Mechanism of Action

The mechanism of action of 4-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide is not fully understood. However, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It also inhibits the expression of anti-apoptotic proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It exhibits potent antitumor activity, as discussed earlier. It also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. Additionally, it has been shown to have anti-inflammatory activity, making it a potential candidate for treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide in lab experiments are its potent biological activity and its ability to induce apoptosis in cancer cells. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 4-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide. One direction is to study its potential use in combination therapy with other anticancer drugs. Another direction is to investigate its potential use in treating inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis for large-scale production.

Safety and Hazards

The safety and hazards associated with a benzamide would depend on its specific structure. Some benzamides can be harmful if swallowed or inhaled, and may cause skin and eye irritation .

properties

IUPAC Name

4-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrNO3/c1-14-3-5-16(6-4-14)22(27)23-15(2)20-13-19(11-12-21(20)29-23)26-24(28)17-7-9-18(25)10-8-17/h3-13H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQRQGUACMPULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide
Reactant of Route 3
Reactant of Route 3
4-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide
Reactant of Route 4
Reactant of Route 4
4-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide
Reactant of Route 5
Reactant of Route 5
4-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide
Reactant of Route 6
Reactant of Route 6
4-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.